molecular formula C16H21N3O B7338384 [(2R,4R)-2,4-dimethylpiperidin-1-yl]-(1-methylbenzimidazol-5-yl)methanone

[(2R,4R)-2,4-dimethylpiperidin-1-yl]-(1-methylbenzimidazol-5-yl)methanone

カタログ番号: B7338384
分子量: 271.36 g/mol
InChIキー: MTMPACKXRAJOKE-VXGBXAGGSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

[(2R,4R)-2,4-dimethylpiperidin-1-yl]-(1-methylbenzimidazol-5-yl)methanone is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is commonly referred to as DMBM-MeBIM and has been extensively studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.

作用機序

DMBM-MeBIM acts as a positive allosteric modulator of GABA-A receptors, which are the primary inhibitory neurotransmitter receptors in the brain. By binding to a specific site on the receptor, DMBM-MeBIM enhances the activity of GABA, leading to increased inhibition of neuronal activity. This mechanism of action is similar to that of benzodiazepines, but with a more selective and potent effect.
Biochemical and Physiological Effects:
The biochemical and physiological effects of DMBM-MeBIM are primarily related to its modulation of GABA-A receptors. In animal studies, DMBM-MeBIM has been shown to increase the duration of GABAergic synaptic currents, leading to increased inhibition of neuronal activity. This effect has been linked to the compound's anticonvulsant, antidepressant, and anxiolytic effects.

実験室実験の利点と制限

DMBM-MeBIM has several advantages for lab experiments. It has a high degree of purity, making it suitable for use in biochemical assays and animal studies. Additionally, its selective and potent effect on GABA-A receptors makes it a useful tool for studying the role of these receptors in various physiological and pathological conditions.
One limitation of DMBM-MeBIM is its relatively short half-life in vivo, which may limit its therapeutic potential. Additionally, its mechanism of action is similar to that of benzodiazepines, which have a high potential for abuse and dependence.

将来の方向性

There are several future directions for research on DMBM-MeBIM. One area of interest is its potential as a treatment for neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease. Additionally, further studies are needed to determine the optimal dosage and administration route for DMBM-MeBIM in humans.
Another area of research is the development of novel compounds that target GABA-A receptors with greater selectivity and potency than DMBM-MeBIM. This could lead to the development of more effective and safer treatments for neurological and psychiatric disorders.
Conclusion:
DMBM-MeBIM is a promising compound with potential therapeutic applications in the treatment of neurological and psychiatric disorders. Its mechanism of action as a positive allosteric modulator of GABA-A receptors has been extensively studied, and its biochemical and physiological effects have been linked to its anticonvulsant, antidepressant, and anxiolytic effects. While it has several advantages for lab experiments, further research is needed to determine its optimal therapeutic potential and to develop novel compounds with greater selectivity and potency.

合成法

The synthesis of DMBM-MeBIM involves the reaction of 1-methylbenzimidazole-5-carboxylic acid with 2,4-dimethylpiperidine in the presence of a coupling agent such as N,N'-carbonyldiimidazole (CDI). This reaction yields DMBM-MeBIM as a white solid with a purity of over 99%.

科学的研究の応用

DMBM-MeBIM has been extensively studied for its potential therapeutic applications. It has been shown to have anticonvulsant, antidepressant, and anxiolytic effects in animal models. Additionally, DMBM-MeBIM has been investigated for its potential as a treatment for Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders. Its ability to modulate neurotransmitter systems such as GABA and glutamate has made it a promising candidate for further research.

特性

IUPAC Name

[(2R,4R)-2,4-dimethylpiperidin-1-yl]-(1-methylbenzimidazol-5-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N3O/c1-11-6-7-19(12(2)8-11)16(20)13-4-5-15-14(9-13)17-10-18(15)3/h4-5,9-12H,6-8H2,1-3H3/t11-,12-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTMPACKXRAJOKE-VXGBXAGGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(C(C1)C)C(=O)C2=CC3=C(C=C2)N(C=N3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CCN([C@@H](C1)C)C(=O)C2=CC3=C(C=C2)N(C=N3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。